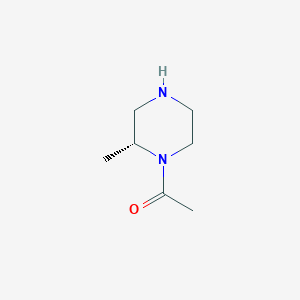
(R)-1-(2-Methylpiperazin-1-YL)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
(R)-1-(2-Methylpiperazin-1-YL)ethanone: is a chiral compound belonging to the piperazine family Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions The this compound variant is characterized by an acetyl group attached to the nitrogen atom and a methyl group at the second carbon position in the R-configuration
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (R)-1-(2-Methylpiperazin-1-YL)ethanone typically involves the acetylation of 2-methylpiperazine. One common method is to react 2-methylpiperazine with acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete acetylation.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
化学反応の分析
Types of Reactions: (R)-1-(2-Methylpiperazin-1-YL)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield the corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the methyl group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted piperazine derivatives.
科学的研究の応用
Pharmaceutical Development
(R)-1-(2-Methylpiperazin-1-YL)ethanone serves as a crucial building block in the synthesis of various pharmaceuticals. Its piperazine moiety is known for conferring important pharmacological properties, including:
- Neurotransmitter Modulation : The compound interacts with serotonin and dopamine receptors, making it a candidate for developing drugs targeting psychiatric disorders such as depression and schizophrenia.
- Antimicrobial Activity : Piperazine derivatives have exhibited significant antimicrobial properties, suggesting that this compound could be explored for developing new antimicrobial agents .
Synthesis of Bioactive Molecules
The compound is involved in several synthetic pathways that lead to the formation of biologically active derivatives. Notable reactions include:
- Nucleophilic Substitution Reactions : The nitrogen atom in the piperazine ring acts as a nucleophile, allowing for various substitutions that can enhance biological activity.
- Condensation Reactions : These reactions can yield complex structures with enhanced pharmacological profiles. For instance, modifications on the piperazine ring can lead to derivatives with improved solubility and bioavailability .
Neuropharmacological Studies
Research has demonstrated that this compound can modulate neurotransmitter systems effectively. For example, studies focusing on piperazine derivatives have shown their potential to interact with various receptors, leading to promising outcomes in treating disorders related to neurotransmitter dysregulation .
Antimicrobial Activity Assessment
A study evaluated the antimicrobial efficacy of compounds synthesized from this compound derivatives. Some derivatives exhibited potent activity against bacterial strains, indicating their potential as new lead compounds in antibiotic development .
作用機序
The mechanism of action of (R)-1-(2-Methylpiperazin-1-YL)ethanone involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at neurotransmitter receptors, influencing the release and uptake of neurotransmitters. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
類似化合物との比較
N-acetylpiperazine: Lacks the methyl group at the second carbon position.
2-methylpiperazine: Lacks the acetyl group on the nitrogen atom.
N-methylpiperazine: Has a methyl group on the nitrogen atom instead of an acetyl group.
Uniqueness: (R)-1-(2-Methylpiperazin-1-YL)ethanone is unique due to its specific configuration and functional groups. The presence of both the acetyl and methyl groups in the R-configuration imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C7H14N2O |
|---|---|
分子量 |
142.20 g/mol |
IUPAC名 |
1-[(2R)-2-methylpiperazin-1-yl]ethanone |
InChI |
InChI=1S/C7H14N2O/c1-6-5-8-3-4-9(6)7(2)10/h6,8H,3-5H2,1-2H3/t6-/m1/s1 |
InChIキー |
WRVQFYLHOZQHFY-ZCFIWIBFSA-N |
異性体SMILES |
C[C@@H]1CNCCN1C(=O)C |
正規SMILES |
CC1CNCCN1C(=O)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













